molecular formula C26H21NO6 B2992652 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904434-09-9

7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2992652
CAS No.: 904434-09-9
M. Wt: 443.455
InChI Key: GXRGXSZAVKUHHQ-UHFFFAOYSA-N
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Description

7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of methoxybenzoyl and methoxyphenyl groups attached to a dioxoloquinoline core

Scientific Research Applications

7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Methoxybenzoyl and Methoxyphenyl Groups: The methoxybenzoyl and methoxyphenyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions require the use of Lewis acids such as aluminum chloride as catalysts.

    Formation of the Dioxolo Ring: The dioxolo ring is formed by cyclization reactions involving appropriate diol precursors under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one: shares structural similarities with other quinoline derivatives such as:

Uniqueness

  • The presence of both methoxybenzoyl and methoxyphenyl groups attached to the dioxoloquinoline core makes this compound unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-30-18-7-3-16(4-8-18)13-27-14-21(25(28)17-5-9-19(31-2)10-6-17)26(29)20-11-23-24(12-22(20)27)33-15-32-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRGXSZAVKUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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